molecular formula C8H5Cl2NS B017839 5-Chloro-2-(chloromethyl)-1,3-benzothiazole CAS No. 110704-19-3

5-Chloro-2-(chloromethyl)-1,3-benzothiazole

Cat. No.: B017839
CAS No.: 110704-19-3
M. Wt: 218.1 g/mol
InChI Key: LNZBRKLHATUCPG-UHFFFAOYSA-N
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Description

5-Chloro-2-(chloromethyl)-1,3-benzothiazole is an organic compound with the molecular formula C8H5Cl2NS. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(chloromethyl)-1,3-benzothiazole typically involves the chlorination of 2-(methylthio)benzothiazole. The reaction is carried out using chlorine gas in the presence of a suitable solvent, such as carbon tetrachloride, at elevated temperatures. The reaction conditions must be carefully controlled to ensure the selective chlorination at the desired positions on the benzothiazole ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability and cost-effectiveness of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(chloromethyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding thiol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

    Substitution: Products include various substituted benzothiazoles depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiol derivatives of benzothiazole.

Scientific Research Applications

5-Chloro-2-(chloromethyl)-1,3-benzothiazole exhibits a range of biological activities that make it a valuable compound in drug development:

  • Antimicrobial Properties : Compounds derived from benzothiazoles, including 5-chloro derivatives, have shown significant antimicrobial activity against various pathogens. Studies indicate that these compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : Benzothiazole derivatives are known for their anticancer properties. Research has demonstrated that this compound can act as an effective agent against different cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest .
  • Anti-tubercular Activity : Recent studies have highlighted the efficacy of benzothiazole derivatives in combating Mycobacterium tuberculosis. The compound's structure allows for modifications that enhance its potency against tuberculosis .

Synthetic Utility

The compound serves as a versatile intermediate in organic synthesis:

  • Synthesis of Novel Compounds : this compound can be used as a building block for synthesizing various functionalized benzothiazoles. Its chloromethyl group allows for nucleophilic substitution reactions, facilitating the introduction of diverse substituents .
  • Fluorescent Probes : Due to its unique electronic properties, derivatives of this compound have been explored as fluorescent markers in biological imaging applications. These probes can be used in the detection of specific biomolecules or cellular structures .

Material Science Applications

In addition to biological applications, this compound finds use in material science:

  • Vulcanization Accelerators : Benzothiazoles are commonly employed as accelerators in the vulcanization process of rubber. This application enhances the mechanical properties and durability of rubber products .
  • Antioxidants : The compound's antioxidant properties make it suitable for incorporation into materials that require protection against oxidative degradation .

Case Studies and Research Findings

Several case studies illustrate the practical applications of this compound:

  • Case Study on Antimicrobial Activity : A study evaluated the antimicrobial efficacy of synthesized benzothiazole derivatives against several bacterial strains using the Resazurin microtiter assay method. The results indicated that certain derivatives exhibited potent antibacterial activity comparable to standard antibiotics .
  • Development of Anti-tubercular Agents : Research focused on synthesizing new benzothiazole derivatives through various synthetic pathways revealed promising anti-tubercular activity. The newly synthesized compounds were evaluated for their inhibitory concentrations against M. tuberculosis, showing enhanced potency compared to existing drugs .

Mechanism of Action

The mechanism of action of 5-Chloro-2-(chloromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific proteins or DNA. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methyl-1,3-benzothiazole
  • 2-(Chloromethyl)-1,3-benzothiazole
  • 5-Chloro-2-(methylthio)-1,3-benzothiazole

Uniqueness

5-Chloro-2-(chloromethyl)-1,3-benzothiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine atoms at specific positions on the benzothiazole ring enhances its reactivity and potential for diverse applications compared to other similar compounds.

Biological Activity

5-Chloro-2-(chloromethyl)-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family, recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H6Cl2N2S. Its structure includes a benzothiazole ring system with chloromethyl and chlorine substituents, which contribute to its reactivity and biological profile. The presence of these halogen groups enhances the compound's ability to interact with biological targets.

Property Details
Molecular FormulaC8H6Cl2N2S
Molecular Weight221.11 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

Biological Activities

Research indicates that this compound exhibits a range of biological activities including:

  • Antimicrobial Activity : Benzothiazole derivatives have been shown to possess broad-spectrum antimicrobial properties. Studies have demonstrated that modifications in the benzothiazole structure can enhance efficacy against various pathogens, including bacteria and fungi.
  • Anticancer Properties : This compound has been studied for its potential anticancer effects. It interacts with cellular DNA, inducing apoptosis and cell cycle arrest in cancer cells. For instance, a series of benzothiazole derivatives have been evaluated for their cytotoxic effects against human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer). These studies indicated significant inhibition of cell proliferation and induction of apoptosis at specific concentrations .
  • Anti-inflammatory Effects : Some derivatives of benzothiazoles have demonstrated anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines . This suggests that this compound may also contribute to reducing inflammation in various disease models.

The mechanisms underlying the biological activity of this compound are multifaceted:

  • DNA Interaction : The compound's ability to bind to DNA leads to disruptions in replication and transcription processes, ultimately triggering apoptotic pathways.
  • Cell Cycle Arrest : Studies have shown that this compound induces cell cycle arrest at specific phases (G1 or G2/M), which is crucial for preventing cancer cell proliferation.
  • Cytokine Modulation : By modulating the expression of inflammatory cytokines, it may help mitigate inflammatory responses associated with various diseases.

Case Studies

Several studies illustrate the biological efficacy of this compound:

  • Study on Anticancer Activity : In a study focusing on novel benzothiazole derivatives, compound B7 exhibited significant cytotoxicity against A431 and A549 cell lines. It was found to inhibit cell migration and promote apoptosis through the activation of specific signaling pathways (AKT and ERK) .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial properties of various benzothiazole derivatives against pathogenic strains. The results indicated that compounds with chloromethyl substitutions showed enhanced activity compared to their non-substituted counterparts.

Properties

IUPAC Name

5-chloro-2-(chloromethyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2NS/c9-4-8-11-6-3-5(10)1-2-7(6)12-8/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNZBRKLHATUCPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)N=C(S2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445057
Record name 5-chloro-2-(chloromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110704-19-3
Record name 5-chloro-2-(chloromethyl)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

0.966 g of 2-amino-4-chloro-benzenethiol was dissolved in 10 ml of abs. ethanol. 1.44 g of 2-chloro-1,1,1-triethoxy-ethane were added and the reaction was heated at 60° C. overnight. The reaction mixture was then concentrated in vacuo, dissolved in diethyl ether and the organic phase was washed once each with 5% aqueous hydrochloric acid, followed by water and 10% aqueous sodium bicarbonate. The organic layer was dried with magnesium sulfate and concentrated in vacuo. Purification by flash chromatography on silica with heptanes/dichloromethane afforded 1.071 g of 5-chloro-2-chloromethyl benzothiazole as a yellow solid.
Quantity
0.966 g
Type
reactant
Reaction Step One
Quantity
1.44 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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